REACTION_CXSMILES
|
CN([CH2:4][C:5]1[C:9]2[CH:10]=[CH:11][C:12]([N+:14]([O-:16])=[O:15])=[CH:13][C:8]=2[NH:7][CH:6]=1)C.[C:17](#[N:19])C.CI.[C-]#N.[Na+]>O>[N+:14]([C:12]1[CH:13]=[C:8]2[C:9]([C:5]([CH2:4][C:17]#[N:19])=[CH:6][NH:7]2)=[CH:10][CH:11]=1)([O-:16])=[O:15] |f:3.4|
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Name
|
|
Quantity
|
44.27 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-]
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Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
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Name
|
|
Quantity
|
225 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for three hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The reaction mixture was heated at 32° C. overnight
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Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the product extracted 3 times with a total of 800 ml of ethyl acetate and 300 ml of water
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Type
|
WASH
|
Details
|
The combined extracts were washed with water, 1N-HCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium bicarbonate solution, dried on MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
DISSOLUTION
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Details
|
The orange-brown residue (41.3 g) was dissolved in 200 ml of warm ethyl acetate
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C2C(=CNC2=C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.9 g | |
YIELD: PERCENTYIELD | 70.4% | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |